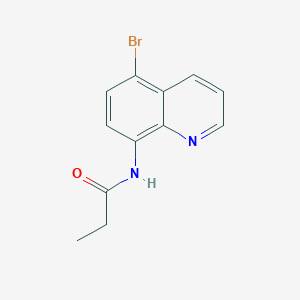
N-(5-bromoquinolin-8-yl)propanamide
Descripción general
Descripción
N-(5-bromoquinolin-8-yl)propanamide is a compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antiparasitic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 8-hydroxyquinoline using bromine in chloroform to obtain 5-bromo-8-hydroxyquinoline . This intermediate can then be reacted with propanoyl chloride in the presence of a base such as pyridine to yield N-(5-bromoquinolin-8-yl)propanamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, can be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
N-(5-bromoquinolin-8-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding quinolin-8-ylpropanamide.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or methoxy groups, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or ammonia.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, quinolin-8-ylpropanamide, and various substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
N-(5-bromoquinolin-8-yl)propanamide has several scientific research applications:
Biology: The compound’s antimicrobial and anticancer properties make it a valuable tool for studying biological pathways and developing new therapeutic agents.
Medicine: Its potential as an anticancer and antimicrobial agent is being explored in preclinical studies.
Mecanismo De Acción
The mechanism of action of N-(5-bromoquinolin-8-yl)propanamide involves its interaction with specific molecular targets and pathways. The bromine atom and the quinoline ring structure allow the compound to intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit key enzymes involved in cellular processes, further contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-8-hydroxyquinoline: Similar in structure but lacks the propanamide group.
8-aminoquinoline: Contains an amino group instead of a bromine atom.
8-methoxyquinoline: Contains a methoxy group instead of a bromine atom.
Uniqueness
N-(5-bromoquinolin-8-yl)propanamide is unique due to the presence of both the bromine atom and the propanamide group, which confer distinct chemical reactivity and biological activity. This combination allows for a broader range of applications and enhances its potential as a therapeutic agent .
Propiedades
IUPAC Name |
N-(5-bromoquinolin-8-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-2-11(16)15-10-6-5-9(13)8-4-3-7-14-12(8)10/h3-7H,2H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGHHKGOEYSCLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C2C(=C(C=C1)Br)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


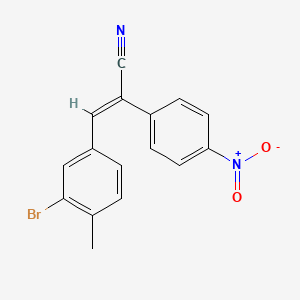
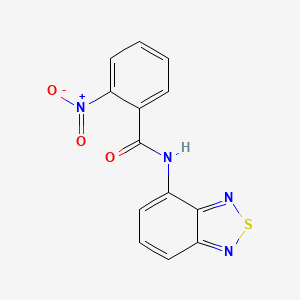
![ethyl 4-({[2-(aminocarbonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B5841028.png)
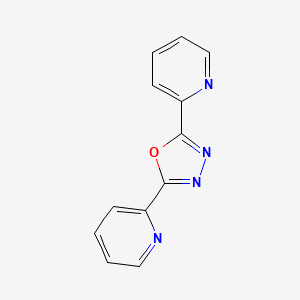
![methyl 2-methyl-3-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5841038.png)
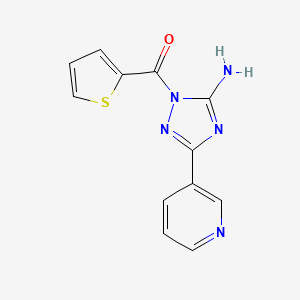
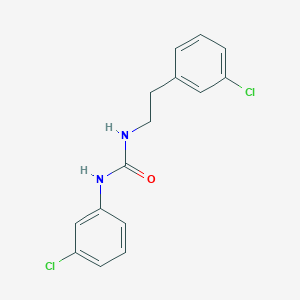
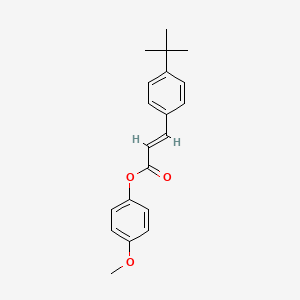
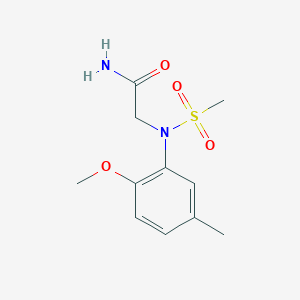

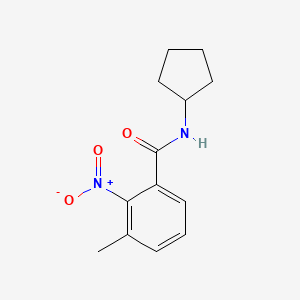
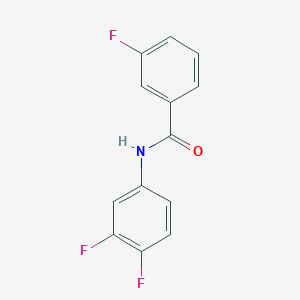
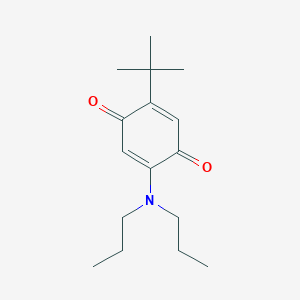
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5841102.png)
